4-[(2-Methylbenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine
- 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Uniqueness
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N2S2 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H16N2S2/c1-14-7-5-6-10-16(14)11-23-19-18-17(15-8-3-2-4-9-15)12-24-20(18)22-13-21-19/h2-10,12-13H,11H2,1H3 |
InChI Key |
RDFYQTPCOMKWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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